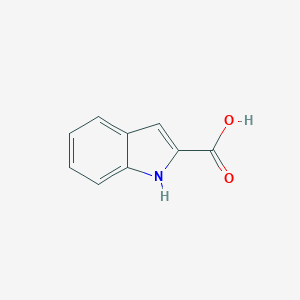

Indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUARRIEZVDMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Record name | indole-2-carboxylic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163782 | |

| Record name | Indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Indolecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1477-50-5 | |

| Record name | Indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Indolecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Indole 2 Carboxylic Acid and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing the indole (B1671886) nucleus, including the Fischer, Madelung, and Reissert syntheses, have been adapted for the production of indole-2-carboxylic acid. These methods, while foundational, often require harsh reaction conditions.

Fischer Indole Synthesis Applications

The Fischer indole synthesis is a widely utilized and historic method for preparing indoles. thermofisher.comchemicalbook.com The process involves the acid-catalyzed cyclization of arylhydrazones, which can be derived from various carbonyl compounds like aldehydes, ketones, and keto acids. chemicalbook.combhu.ac.in

Specifically for indole-2-carboxylic acid, the synthesis starts with the reaction of pyruvic acid and phenylhydrazine (B124118) to form phenylhydrazone. uop.edu.pk This intermediate is then heated with a catalyst, such as anhydrous zinc chloride, to induce cyclization and form indole-2-carboxylic acid. uop.edu.pkorgsyn.org The resulting acid can be decarboxylated by heating to yield indole. uop.edu.pk A notable early example from 1883 involved treating pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride to produce 1-methylindole-2-carboxylic acid. thermofisher.com

The Fischer synthesis can be performed as a one-pot reaction, avoiding the need to isolate the arylhydrazone intermediate. thermofisher.com Various acids, including protic and Lewis acids like zinc chloride, polyphosphoric acid, and sulfuric acid, can be used to catalyze the cyclization. bhu.ac.inorgsyn.org

Table 1: Fischer Indole Synthesis for Indole-2-carboxylic Acid

| Starting Materials | Catalyst | Product |

|---|---|---|

| Pyruvic acid, Phenylhydrazine | Zinc chloride | Indole-2-carboxylic acid uop.edu.pkorgsyn.org |

| Pyruvic acid 1-methylphenylhydrazone | Alcoholic hydrogen chloride | 1-methylindole-2-carboxylic acid thermofisher.com |

Madelung Indole Synthesis Adaptations

The Madelung synthesis involves the intramolecular cyclization of N-phenylamides at high temperatures using a strong base. wikipedia.org The classical approach typically employs sodium or potassium alkoxides as the base at temperatures between 200–400 °C. wikipedia.org For the synthesis of indole-2-carboxylic acid, potassium oxalyl-o-toluidine has been used as the starting material. orgsyn.org

This method is generally limited to the synthesis of simpler indoles due to the harsh reaction conditions. chemicalbook.combhu.ac.in However, modern variations have been developed that proceed under milder conditions. For instance, the use of alkyllithium bases allows for the synthesis of 2-substituted indoles that may bear sensitive functional groups. chemicalbook.combhu.ac.in A highly efficient tandem Madelung synthesis has been reported using a combination of LiN(SiMe3)2 and CsF. organic-chemistry.org

Reissert Indole Synthesis Pathways

The Reissert indole synthesis is a multi-step process for producing indoles and their derivatives. chemicalbook.combhu.ac.in The synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate, catalyzed by a base like potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. researchgate.netchemeurope.comwikipedia.org Potassium ethoxide has been shown to yield better results than sodium ethoxide. chemeurope.comwikipedia.org

The subsequent step is the reductive cyclization of the o-nitrophenylpyruvic acid or its ester. researchgate.netepo.org This reduction of the nitro group to an amine is followed by an intramolecular cyclization that occurs without isolation of the amine intermediate. researchgate.net Various reducing agents can be employed, including zinc in acetic acid, ferrous sulfate (B86663) with ammonia, iron powder in acetic acid/ethanol, and sodium dithionite. researchgate.netchemeurope.com The reaction yields indole-2-carboxylic acid, which can be subsequently decarboxylated by heating to produce indole. researchgate.netchemeurope.comwikipedia.org

Table 2: Reissert Indole Synthesis Summary

| Step | Description | Key Reagents |

|---|---|---|

| 1. Condensation | Condensation of o-nitrotoluene with diethyl oxalate. researchgate.netchemeurope.comwikipedia.org | Potassium ethoxide chemeurope.comwikipedia.org |

| 2. Reductive Cyclization | Reduction of the nitro group and subsequent intramolecular cyclization. researchgate.netchemeurope.comwikipedia.org | Zinc/acetic acid, Ferrous sulfate/ammonia researchgate.netchemeurope.com |

| 3. Product Formation | Formation of indole-2-carboxylic acid. researchgate.netchemeurope.comwikipedia.org |

Reductive Cyclization and Hydrolysis Strategies

Reductive cyclization is a key strategy in several indole syntheses, particularly the Reissert pathway. This approach involves the reduction of a nitro group on a benzene (B151609) ring that is ortho to a side chain containing a carbonyl group. The reduction leads to an amino group, which then spontaneously cyclizes with the adjacent carbonyl to form the indole ring. researchgate.net

A common precursor for indole-2-carboxylic acid synthesis via this method is o-nitrophenylpyruvic acid or its esters, which are formed by condensing o-nitrotoluene with diethyl oxalate. orgsyn.orgresearchgate.net The reduction of ethyl o-nitrophenylpyruvate or o-nitrophenylpyruvic acid can be achieved using various reducing agents, such as zinc and acetic acid, ferrous sulfate and ammonium (B1175870) hydroxide (B78521), or sodium hydrosulfite, to yield ethyl indole-2-carboxylate (B1230498) and indole-2-carboxylic acid, respectively. orgsyn.org Subsequent alkaline hydrolysis of the ester provides the carboxylic acid. orgsyn.org

Modern and Catalytic Synthetic Approaches

Contemporary methods for synthesizing indole-2-carboxylic acid focus on improving efficiency, safety, and environmental impact, often through the use of catalytic processes.

Catalytic Hydrogenation Processes

Catalytic hydrogenation is a modern and efficient method for the reductive cyclization step in the synthesis of indole-2-carboxylic acid and its derivatives. orgsyn.org This process is often used to reduce the nitro group of precursors like ethyl o-nitrophenylpyruvate. orgsyn.org

One established procedure involves the hydrogenation of the potassium salt of ethyl o-nitrophenylpyruvate in glacial acetic acid using a platinum catalyst in a low-pressure Parr apparatus. orgsyn.org The reaction proceeds until hydrogen uptake ceases, after which the catalyst is filtered off. The product, ethyl indole-2-carboxylate, is then precipitated by adding water. orgsyn.org

More recent developments have focused on using alternative and more environmentally friendly catalysts. For instance, a practical hydrogen reduction process has been developed using a Pd-loaded Al-MCM-41 mesoporous catalyst. tandfonline.com This immobilized catalyst is easily recoverable and reusable, making the process more sustainable. tandfonline.com Other catalytic systems, such as Raney-Ni, have also been employed for the hydrogen reduction, although sometimes with moderate yields. tandfonline.com Catalytic hydrogenation has also been applied to N-acyl derivatives of 3-substituted indole-2-carboxylates to produce diastereomers of the corresponding indolines. clockss.org

Table 3: Compound Names

| Compound Name |

|---|

| Indole-2-carboxylic acid |

| 1-methylindole-2-carboxylic acid |

| Ethyl indole-2-carboxylate |

| Indole |

| Pyruvic acid |

| Phenylhydrazine |

| Phenylhydrazone |

| Zinc chloride |

| Pyruvic acid 1-methylphenylhydrazone |

| Alcoholic hydrogen chloride |

| Ethyl pyruvate (B1213749) phenylhydrazone |

| Polyphosphoric acid |

| Sulfuric acid |

| Acetic acid |

| Potassium oxalyl-o-toluidine |

| N-phenylamides |

| Sodium alkoxide |

| Potassium alkoxide |

| LiN(SiMe3)2 |

| CsF |

| o-nitrotoluene |

| Diethyl oxalate |

| Potassium ethoxide |

| Ethyl o-nitrophenylpyruvate |

| Sodium ethoxide |

| o-nitrophenylpyruvic acid |

| Ferrous sulfate |

| Ammonia |

| Iron powder |

| Ethanol |

| Sodium dithionite |

| o-nitrobenzalrhodanine |

| Platinum |

| Glacial acetic acid |

| Pd-loaded Al-MCM-41 |

| Raney-Ni |

| N-acylindole-2-carboxylate |

Transition-Metal-Catalyzed Reaction Development

The development of transition-metal-catalyzed reactions has provided powerful and efficient tools for the synthesis of the indole nucleus. Catalysts based on palladium, copper, and ruthenium have become central to the construction of indole-2-carboxylic acid and its derivatives, enabling complex bond formations under relatively mild conditions.

Palladium catalysis is a cornerstone of modern organic synthesis, offering versatile pathways to indole-2-carboxylic acid derivatives through annulation and cross-coupling reactions. These methods often involve the formation of key carbon-carbon and carbon-heteroatom bonds.

One significant strategy is the palladium-catalyzed annulation of allenes with 3-iodo-1-alkylindole-2-carboxylic acids. This approach provides a highly efficient and regioselective route to indolo[2,3-c]pyran-1-ones, with broad applicability for various allenes, resulting in good to excellent yields. nih.gov Furthermore, a palladium(II)-catalyzed oxidative coupling of indole-2-carboxylic acid derivatives with allenes has been developed. nih.gov This latter method proceeds via direct C-H functionalization, avoiding the need for pre-halogenated substrates and offering an alternative pathway to the corresponding indolo[2,3-c]pyran-1-ones in moderate to good yields. nih.gov

Palladium-catalyzed C-H functionalization has also been explored for direct arylation. For instance, N-alkylindole-2-carboxylic acids can undergo decarboxylative C2-arylation when reacted with aryl bromides or chlorides in the presence of palladium catalysts based on N-heterocyclic carbenes (NHC). acs.orgnih.gov In a different approach, the functionalization of indole-3-carboxylic acid with aryl iodides using a Pd(II)-catalyst system also leads to decarboxylation followed by the formation of C2-arylated indoles. nih.gov

Recent advances have also focused on bypassing multi-step functionalizations. Palladium-mediated strategies can enable direct C-H activation and subsequent carboxylation. A notable example is the Pd(II)-catalyzed oxidative coupling that uses allenyl precursors and carbon dioxide to install the carboxyl group directly onto the indole scaffold.

Table 1: Examples of Palladium-Catalyzed Reactions for Indole-2-carboxylic Acid Derivatives

| Starting Material | Reagent(s) | Catalyst System | Product Type | Yield | Reference(s) |

| 3-Iodo-1-alkylindole-2-carboxylic acid | Allenes | Pd Catalyst | Indolo[2,3-c]pyran-1-one | Good to Excellent | nih.gov |

| Indole-2-carboxylic acid derivative | Allenes | Pd(II) Catalyst | Indolo[2,3-c]pyran-1-one | Moderate to Good | nih.gov |

| 5-Ethoxy-1-methyl-1H-indole | CO₂ | Pd(OAc)₂ / Cu(OAc)₂ | 5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid | 50-60% (extrapolated) | |

| Indole-3-carboxylic acid | Aryl iodides | Pd(II) Catalyst | C2-Arylated Indole (via decarboxylation) | - | nih.gov |

Copper-catalyzed reactions, particularly the Ullmann coupling, represent a classical yet continually evolving method for constructing C-N and C-O bonds, which are crucial for synthesizing indole derivatives. These strategies are often cost-effective alternatives to palladium-catalyzed methods.

A ligand-free, copper-catalyzed one-pot intramolecular cyclization has been developed for the divergent synthesis of various indole-2-carboxylic acid derivatives, including esters, amides, and anhydrides. clockss.org This method uses readily available starting materials and avoids the need for expensive or complex ligands, making it an attractive option for generating molecular diversity. clockss.org The reaction mechanism is believed to proceed through an initial ring-opening of the substrate, followed by coordination with the copper catalyst and subsequent intramolecular C-N coupling. clockss.org

Copper catalysis has also been instrumental in the asymmetric synthesis of related heterocyclic structures. The first copper-catalyzed asymmetric intramolecular Ullmann C-N coupling was achieved through a desymmetrization strategy, leading to the enantioselective formation of indolines and tetrahydroquinolines in high yields and excellent enantiomeric excess (ee). nih.govbeilstein-journals.org In some of these asymmetric reactions, chiral derivatives of indole-2-carboxylic acid, such as (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, have been employed as chiral ligands to induce enantioselectivity. d-nb.info

Microwave-assisted, copper-catalyzed Ullmann-type cross-coupling reactions have emerged as an efficient technique for N-arylation of the indole nucleus, significantly reducing reaction times. mdpi.com

Table 2: Copper-Catalyzed Synthesis of Indole-2-carboxylic Acid Derivatives

| Substrate Type | Catalyst | Base | Solvent | Product Type | Yield | Reference(s) |

| Substituted Aldehyde Derivative | CuI (10 mol%) | K₂CO₃ | DMF | Indole-2-carboxylic ester/amide | Moderate to Good | clockss.org |

| Diaryl Ether Precursor | Cu₂O (10 mol%) | Cs₂CO₃ | DMA | N-Aryl Indole | Moderate to Excellent | mdpi.com |

Ruthenium catalysts offer unique reactivity for the formation of indole derivatives, particularly through addition reactions involving alkynes. These methods can provide direct access to functionalized products that might be challenging to obtain through other means.

A significant application is the catalytic addition of indole-2-carboxylic acid to terminal alkynes like 1-hexyne (B1330390). researchgate.netmdpi.com This reaction can be selectively guided to yield different products based on the choice of catalyst. When [RuCl₂(η⁶-p-cymene)(PPh₃)] is used as the catalyst in toluene, the reaction selectively produces the enol ester hex-1-en-2-yl indole-2-carboxylate via a Markovnikov addition of the carboxylic acid to the alkyne. mdpi.com This process represents a highly atom-economical method for generating enol esters. mdpi.com

Interestingly, the reaction of indole-2-carboxylic acid with 1-hexyne can also lead to a double-addition product, hex-1-en-2-yl 1-(hex-1-en-2-yl)-indole-2-carboxylate, where both the carboxylic acid and the indole N-H group have added across two separate alkyne molecules. mdpi.com While ruthenium catalysts can produce this compound, it is often formed alongside the mono-addition product. For selective synthesis of the double-addition product, gold-based catalysts have been shown to be more effective. researchgate.netmdpi.com

Ruthenium catalysis is also employed more broadly in the synthesis of the indole scaffold itself, for example, through the [3+2] annulation of anilines and alkynes via C-H/N-H bond cleavage. mdpi.com

Table 3: Ruthenium-Catalyzed Addition of Indole-2-carboxylic Acid to 1-Hexyne

| Catalyst | Solvent | Temperature | Product | Selectivity | Reference(s) |

| [RuCl₂(η⁶-p-cymene)(PPh₃)] | Toluene | 80 °C | hex-1-en-2-yl indole-2-carboxylate | Selective for mono-addition | mdpi.com |

| [RuCl₂(η³:η³-C₁₀H₁₆)(PPh₃)] | - | - | Mixture of mono- and di-addition products | Non-selective | mdpi.com |

Copper-Catalyzed Ullmann Coupling Strategies

Chiral Pool Synthesis and Enantioselective Methodologies for Indoline-2-carboxylic Acid

Indoline-2-carboxylic acid is a crucial chiral building block for many pharmaceuticals and biologically active compounds. Its synthesis in enantiomerically pure form is of significant interest, with chiral pool synthesis and other enantioselective methods being primary strategies.

Chiral pool synthesis leverages readily available, inexpensive chiral molecules as starting materials. L-phenylalanine is a common starting point for the synthesis of (S)-indoline-2-carboxylic acid. researchgate.netthieme-connect.com One reported route involves the nitration of L-phenylalanine, followed by bromination and an intramolecular cyclization to afford (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric excess (>99.5% ee). researchgate.netthieme-connect.com This intermediate can then be transformed in a one-pot reaction to the final (S)-indoline-2-carboxylic acid in high yield. researchgate.net This approach is suitable for large-scale applications due to its convenient reaction conditions and low cost. researchgate.net

Besides de novo synthesis, enantioselective methods can also involve the resolution of a racemic mixture of indoline-2-carboxylic acid. sioc-journal.cngoogle.com This can be achieved using chemical resolving agents, such as a chiral amine like (R)-α-methylbenzylamine, which selectively forms a diastereomeric salt with one of the enantiomers, allowing for their separation. google.com

Furthermore, enantiomerically pure (S)-indoline-2-carboxylic acid serves as a valuable scaffold for creating chiral auxiliaries used in asymmetric synthesis. It has also been identified as a highly effective chiral ligand in palladium-catalyzed enantioselective reactions, such as the Catellani-type annulation, where it enables high levels of stereochemical control. researchgate.netnih.govresearchgate.net This dual role as both a synthetic target and a tool for asymmetric catalysis highlights its importance in organic chemistry.

Table 4: Chiral Pool Synthesis of (S)-Indoline-2-carboxylic Acid Derivatives from L-Phenylalanine

| Step | Reaction | Reagents | Product | Yield | ee (%) | Reference(s) |

| 1 | Nitration | HNO₃, H₂SO₄ | 4-Nitro-l-phenylalanine | 81% | - | thieme-connect.com |

| 2 | Bromination | TBCA, H₂SO₄ | 2-Bromo-4-nitro-l-phenylalanine | 73% | - | thieme-connect.com |

| 3 | Intramolecular Cyclization | H₂O, K₂CO₃, CuCl | (S)-6-Nitroindoline-2-carboxylic acid | 91% | >99.5% | researchgate.netthieme-connect.com |

| 4 | One-pot Transformation | - | (S)-Indoline-2-carboxylic acid | 85.9% | >99.5% | researchgate.net |

Divergent Synthesis of Indole-2-carboxylic Acid Derivatives

Divergent synthesis is a powerful strategy that allows for the creation of a wide range of structurally diverse compounds from a common intermediate. This approach is particularly valuable for building libraries of molecules for drug discovery and materials science. Several divergent strategies have been developed for indole-2-carboxylic acid derivatives.

A notable example is a ligand-free, copper-catalyzed Ullmann coupling reaction that provides divergent access to indole-2-carboxylic acid esters, amides, and anhydrides from a common precursor. clockss.org By simply changing the nucleophile used in the initial ring-opening step (e.g., an alcohol or an amine), the reaction can be directed toward the desired class of derivative, all under similar, operationally simple conditions. clockss.org

Another approach involves the divergent total synthesis of complex natural products that contain the 3a-hydroxyhexahydropyrrolo[2,3-b]indole-2-carboxylic acid (HPIC) residue. thieme-connect.com Starting from L-tryptophan, short, protecting-group-free syntheses of natural products like (+)-asperlicin E and (–)-robustanoids have been achieved by combining tactics such as biomimetic synthesis and tandem reactions. thieme-connect.com

Switchable divergent synthesis provides an additional layer of control, where reaction conditions can be tuned to switch between different product scaffolds. A strategy for the catalytic asymmetric dearomatization of 2,3-disubstituted indoles allows for a switch between the formation of chiral indolenines and fused indolines based on the post-processing conditions. rsc.org While not directly starting with the carboxylic acid, this highlights advanced concepts in creating diverse indole-based structures.

Strategies for Functionalization and Derivatization

The indole-2-carboxylic acid scaffold can be further modified to introduce a wide array of functional groups, which is critical for tuning its biological and physical properties. Functionalization can occur at the indole nitrogen, on the benzene ring, or at the C3 position.

Direct N-acylation of the indole nitrogen can be achieved by reacting indole with a carboxylic acid in the presence of boric acid. clockss.org N-methylation is also a common transformation.

C-H functionalization using transition-metal catalysis is a powerful tool for derivatization. For example, palladium-catalyzed reactions can introduce aryl groups at the C4-position of the indole ring, a position that is often challenging to functionalize selectively. nih.gov The directing group at the C3 position, such as an aldehyde, can steer the regioselectivity of the arylation. nih.gov

The carboxylic acid group itself can be used as a handle for further reactions. It can be converted to esters or amides through standard condensation reactions. clockss.org Alternatively, it can be used as a directing group in catalytic reactions, which sometimes results in its loss through decarboxylation, leading to functionalization at the C2 position. acs.orgnih.gov

Hydrogenation of the indole ring is another key transformation. Catalytic hydrogenation of methyl indole-2-carboxylate can yield the corresponding indoline (B122111) derivative. clockss.org However, the choice of substrate and conditions is critical, as hydrogenation of a 3-phenyl-substituted indole-2-carboxylate can lead to the reduction of the phenyl ring instead of the indole's pyrrole (B145914) ring. clockss.org

N-Substitution Processes on Indole-2-carboxylic Acid

Modification at the N-1 position of the indole ring is a common strategy for diversifying indole-2-carboxylic acid derivatives. Both N-alkylation and N-arylation methods have been developed to introduce a wide range of substituents.

N-Alkylation: The substitution of the indole N-H with alkyl groups can be achieved under basic conditions. Classical methods often employ a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. acs.org For instance, the reaction of ethyl indole-2-carboxylate with benzyl (B1604629) or p-fluorobenzyl bromide in the presence of NaH and DMF facilitates the synthesis of N-substituted indole carboxylic acid derivatives following ester hydrolysis. More contemporary and milder conditions have also been explored. One-pot Fischer indolisation followed by N-alkylation at elevated temperatures (80 °C) in DMF has been shown to be effective, providing the desired 1,2,3-trisubstituted indoles in high yield. acs.org Palladium-catalyzed asymmetric N-alkylation of indole derivatives has also been achieved using reagents like racemic (E)-1,3-diphenylallyl acetate (B1210297), yielding products with high enantioselectivity. beilstein-journals.org

N-Arylation: The introduction of aryl groups at the indole nitrogen is typically accomplished via transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classical method, involves the reaction of indole-2-carboxylic acid with aryl halides, such as bromobenzene (B47551) or halonitrobenzenes, using a copper(II) oxide catalyst in a solvent like DMF. acs.orgjst.go.jp This approach generally provides good yields of the corresponding N-arylindoles. jst.go.jp More modern variations of copper-catalyzed N-arylation utilize different ligands and copper sources (e.g., CuI with diamine ligands) to achieve the coupling under milder conditions than traditional Ullmann reactions. acs.org Palladium-catalyzed methods, analogous to the Buchwald-Hartwig amination, also serve as a powerful alternative for N-arylation, offering a broad substrate scope. mdpi.com A notable method involves the decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides, which proceeds efficiently using a Cu₂O catalyst. chim.it

| Reaction Type | Substrate | Reagents & Conditions | Product Type | Yield | Citation(s) |

| N-Arylation | Indole-2-carboxylic acid, Bromobenzene | CuO, DMF | N-phenyl-indole-2-carboxylic acid | Good | jst.go.jp |

| N-Arylation | Indole, Aryl Iodide | CuI, trans-1,2-cyclohexanediamine, K₂CO₃, Dioxane, 110 °C | N-Arylindole | High | acs.org |

| N-Alkylation | Ethyl indole-2-carboxylate, Benzyl bromide | NaH, DMF | N-Benzyl indole-2-carboxylate | - | |

| One-pot N-Alkylation | Phenylhydrazine, Ketone, NaH, Benzyl Bromide | AcOH, DMF, 80 °C | 1-Benzyl-2,3-disubstituted indole | 91% | acs.org |

| Decarboxylative N-Arylation | Indole-2-carboxylic acid, Aryl Halide | Cu₂O, DBU, DMSO, 130 °C | N-Aryl indole | High | chim.it |

Acylation and Aldol (B89426) Condensation in Derivative Synthesis

Acylation and subsequent aldol condensation reactions provide pathways to complex indole derivatives with extended conjugation and diverse functional groups.

Acylation: The acylation of the indole-2-carboxylic acid framework can occur at the nitrogen atom or on the indole ring, depending on the reaction conditions.

N-Acylation: Direct N-acylation can be achieved by reacting indole with carboxylic acids in the presence of boric acid under reflux conditions. clockss.org More commonly, activated carboxylic acid derivatives like acyl chlorides are used with a base. rsc.orgbhu.ac.in For example, acetylation in the presence of sodium acetate or 4-dimethylaminopyridine (B28879) leads exclusively to 1-acetylindole. bhu.ac.in

C-Acylation (Friedel-Crafts): Friedel-Crafts acylation of ethyl indole-2-carboxylate using acyl chlorides and a Lewis acid catalyst like aluminum chloride (AlCl₃) can lead to substitution at multiple positions. clockss.org The regioselectivity is highly dependent on the reactivity of the acyl chloride. Simple alkyl acyl chlorides result in a mixture of C-3 and C-5/C-7 acylated products. clockss.org However, more reactive acyl chlorides derived from stronger acids, such as chloroacetyl chloride, tend to substitute exclusively on the benzene ring, affording the C-5 isomer as the major product along with the C-7 isomer. clockss.orgclockss.org This unusual substitution pattern provides a route to 5-acylindole derivatives. clockss.org Using ethoxalyl chloride under Friedel-Crafts conditions leads to the C-3 acyl derivative as the major product. clockss.org

| Acylation Type | Substrate | Reagents & Conditions | Major Product(s) | Yield | Citation(s) |

| Friedel-Crafts | Ethyl indole-2-carboxylate, Acetyl chloride | AlCl₃, C₂H₄Cl₂ | 3-Acetyl and 5-Acetyl derivatives | - | clockss.org |

| Friedel-Crafts | Ethyl indole-2-carboxylate, Chloroacetyl chloride | AlCl₃, C₂H₄Cl₂ | 5-Chloroacetyl derivative | - | clockss.orgclockss.org |

| Friedel-Crafts | Ethyl indole-2-carboxylate, Ethoxalyl chloride | AlCl₃, C₂H₄Cl₂ | Ethyl 3-(2-ethoxy-2-oxoacetyl)-1H-indole-2-carboxylate | 81% | clockss.org |

| N-Acylation | Indole, Carboxylic acid | Boric acid, Mesitylene, Reflux | 1-Acylindole | Moderate | clockss.org |

Aldol Condensation: Aldol condensation reactions are valuable for creating carbon-carbon bonds and introducing complex side chains. In the context of indole-2-carboxylic acid, this reaction is typically performed on a derivative that contains a suitable carbonyl group. For instance, a synthetic route has been reported where N-substituted indole-2-carboxylic acid derivatives are first synthesized via acylation, and these intermediates then undergo an Aldol condensation reaction. eurjchem.comresearchgate.net Another relevant strategy involves the aldol condensation of isatins with an indoxyl anion, generated in situ, to produce indirubins. clockss.org While not starting directly from indole-2-carboxylic acid, this demonstrates the utility of aldol reactions in building complex indole-based structures. The synthesis of C3-alkylated indole-2-carboxamides has also been achieved through a sequence involving Friedel-Crafts acylation to introduce a C3-acyl group, which is then reduced, followed by amide coupling. acs.org

Formation of Indole-2-carboxamides and Related Structures

The conversion of the carboxylic acid moiety at the C-2 position into an amide is a cornerstone of synthetic strategies for creating bioactive molecules, as the indole-2-carboxamide scaffold is present in numerous pharmacologically active compounds. nih.govarkat-usa.org

The synthesis is generally straightforward and can be accomplished through two primary routes:

Activation via Acid Chloride: The indole-2-carboxylic acid is first converted to its more reactive acid chloride derivative by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. eurjchem.comresearchgate.nettandfonline.com The resulting crude acid chloride is then coupled with a primary or secondary amine in the presence of a base, such as pyridine, to yield the corresponding indole-2-carboxamide. eurjchem.comtandfonline.com

Direct Amide Coupling: Modern peptide coupling reagents are widely used for the direct formation of the amide bond, avoiding the isolation of the acid chloride intermediate. A solution of the indole-2-carboxylic acid is treated with a coupling agent and an amine. Commonly used reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), or a combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). nih.govresearchgate.netacs.org These methods are highly efficient and tolerate a wide range of functional groups on both the indole and the amine partner.

| Starting Material | Amine | Coupling Reagents/Conditions | Product | Yield | Citation(s) |

| Indole-2-carboxylic acid | Substituted anilines | (i) SOCl₂, Benzene, Reflux; (ii) Amine, Pyridine, Chloroform | N-Aryl-indole-2-carboxamide | - | eurjchem.comtandfonline.com |

| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxylic acid | Various amines | EDC·HCl, HOBt, DIPEA, DMF | 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides | - | researchgate.net |

| 5-Methyl-1H-indole-2-carboxylic acid | N-(4-(aminomethyl)phenyl)methanesulfonamide | HATU, DIPEA, DCM | N-((4-(Methylsulfonamido)phenyl)methyl)-5-methyl-1H-indole-2-carboxamide | 78% | acs.org |

| 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid | 4-(3-aminopropyl)-N,N-dimethyl aniline | BOP, DIPEA, DMF | 5-Chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-3-ethyl-1H-indole-2-carboxamide | - | acs.org |

Regioselective Functionalization at Indole Ring Positions (e.g., C3, C5, C6)

Achieving regioselectivity in the functionalization of the indole ring is a significant synthetic challenge, given the inherent reactivity of the C3 position. chim.it Modern methods, particularly transition-metal-catalyzed C-H activation, have enabled the selective introduction of functional groups at specific positions on both the pyrrole and benzene rings of the indole-2-carboxylic acid framework, often by using the carboxylate or a derivative as a directing group.

C3-Position: The C3 position is the most nucleophilic and is readily functionalized. Friedel-Crafts acylation of ethyl indole-2-carboxylate with simple acyl chlorides primarily yields the 3-acyl derivative. clockss.org Palladium-catalyzed C-H activation of indole-2-carboxylic acid with benzyl alcohols in water has been shown to selectively benzylate the C3 position, where the carboxylic acid group acts as a directing group. mdpi.com Furthermore, Vilsmeier-Haack formylation of ethyl 5-nitroindole-2-carboxylate occurs smoothly at the C3 position. nih.gov

C5-Position: Functionalization at the C5 position often requires specific reagents or strategies to override the natural reactivity of the C3 position. A facile two-step procedure for the synthesis of ethyl 5-iodo-1H-indole-2-carboxylate involves a regioselective C3, C5-bis-iodination using I₂/NaIO₄, followed by a selective zinc-mediated dehalogenation at the C3 position. tandfonline.com Friedel-Crafts acylation with highly reactive acyl chlorides can also favor C5 substitution. clockss.orgclockss.org Palladium-catalyzed C-H arylation has been used to introduce aryl groups at the C5 position of N-substituted indole-2-carboxylic acid derivatives. nih.gov

C6-Position: The C6 position is generally less reactive and its selective functionalization is challenging. However, strategies involving directing groups on the indole nitrogen can facilitate functionalization on the benzenoid ring. While specific examples for C6 functionalization of indole-2-carboxylic acid are less common, the general principles of directed C-H activation are applicable. For instance, moving a chloro substituent from the C5 to the C6 position has been explored in structure-activity relationship studies of indole-2-carboxamides, implying the existence of synthetic routes to such isomers. acs.org

Reactivity and Reaction Mechanisms of Indole 2 Carboxylic Acid

Decarboxylation Mechanisms of Indole-2-carboxylic Acid in Acidic Environments

The removal of the carboxyl group from indole-2-carboxylic acid is a significant transformation. In acidic environments, the mechanism of decarboxylation is not a simple thermal elimination of CO2 but involves a more complex, water-dependent pathway.

Catalysts can also facilitate the decarboxylation process. For instance, heating indole-2-carboxylic acids in quinoline (B57606) with copper salts, such as cuprous chloride or copper chromite, has been shown to effectively promote decarboxylation, often providing improved yields and requiring lower temperatures compared to uncatalyzed thermal methods. cdnsciencepub.com The use of a copper catalyst prepared from the acid itself can lead to a marked improvement in the yield and quality of the resulting indole (B1671886). cdnsciencepub.com Studies on deuteration have also employed copper and silver catalysts for the decarboxylative deuteration of 1H-indole-2-carboxylic acid, indicating the involvement of an aryl-metal species in the catalytic cycle. thieme-connect.com

| Conditions | Substrate | Key Findings | Reference |

|---|---|---|---|

| Concentrated Acid (H₂SO₄) | Indolecarboxylic acids | Proceeds via a hydrolytic mechanism involving a hydrated intermediate and formation of protonated carbonic acid (PCA). | nih.govresearchgate.net |

| Refluxing quinoline with cuprous chloride | 4- and 6-chloroindole-2-carboxylic acids | Effective for decarboxylation of halogenated derivatives, yielding 73-78% of the corresponding indole. | cdnsciencepub.com |

| Hot quinoline with catalytic copper salt of the acid | Substituted indole-2-carboxylic acids | Improved yields, lower reaction temperatures, and shorter reaction times compared to other methods. | cdnsciencepub.com |

| Cu₂O, 1,10-phenanthroline, NMP-quinoline | 1H-indole-2-carboxylic acid | Effective catalytic system for protodecarboxylation, superior to silver-based catalysts for this substrate. | thieme-connect.com |

Electrophilic Substitution Reactivity and Regioselectivity in the Indole-2-carboxylic Acid System

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic aromatic substitution (EAS), with the C-3 position being the most reactive site. bhu.ac.inechemi.com This preference is due to the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate (the Wheland intermediate) formed upon attack at C-3 without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in

However, the presence of the electron-withdrawing carboxylic acid group at the C-2 position deactivates the indole ring towards electrophilic attack, particularly at the adjacent C-3 position. Despite this deactivation, electrophilic substitution on indole-2-carboxylic acid still preferentially occurs at the C-3 position under many conditions. For example, direct bromination using agents like N-bromosuccinimide (NBS) results in the formation of 3-bromo-1H-indole-2-carboxylic acid.

The regioselectivity can be altered under strongly acidic conditions. In neat chlorosulfonic acid, for instance, indoles are known to protonate at the C-3 position. nih.gov This protonation protects the C-3 site from further electrophilic attack. For a related 2-phenylindole (B188600) system, this C-3 protonation directs the incoming electrophile (ClSO₂⁺) to the C-5 position of the indole ring, para to the ring nitrogen. nih.gov This suggests that for indole-2-carboxylic acid under similar strongly acidic conditions, substitution could be directed to the benzene portion of the heterocycle, primarily at the C-5 position.

| Reaction | Reagent/Conditions | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) in DCM | C-3 | 3-Bromo-1H-indole-2-carboxylic acid | |

| Chlorosulfonation (Proposed) | Neat Chlorosulfonic Acid (ClSO₃H) | C-5 | 5-(chlorosulfonyl)-1H-indole-2-carboxylic acid | nih.gov |

| Selanylation (on general indoles) | Ag(I) catalyst, Diorganoyl diselenides | C-3 | 3-selanylindoles | rsc.org |

Multicomponent Reaction Involvement of Indole-2-carboxylic Acid

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. Indole-2-carboxylic acid serves as a valuable acidic component in several MCRs, particularly in Ugi-type reactions.

In a one-pot approach, indole-2-carboxylic acid has been used as the acid component in a tandem Ugi four-component reaction (Ugi-4CR) followed by intramolecular cyclization. rsc.org This reaction, involving an aldehyde, an amino acid ester salt, and an isocyanide, efficiently produces diverse indole-fused diketopiperazines. rsc.org The versatility of this method allows for a wide range of substituents to be incorporated into the final complex structure. rsc.org

Another notable MCR is the Ugi-tetrazole reaction, which has been employed in a two-step synthesis of 2-tetrazolo substituted indoles. rsc.org This process combines an aniline, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) in the initial Ugi reaction, followed by an acid-catalyzed cyclization to form the indole ring. rsc.org This strategy provides a bioisostere for indole-2-carboxylic acid itself. rsc.org Furthermore, research has demonstrated a multicomponent reaction of N-indole carboxylic acids with aldehydes, amines, and ynamides or triazenyl alkynes as C2 building blocks to generate structurally diverse β-indole carboxamide amino amides. nih.govacs.org

| Reaction Type | Components | Product Class | Reference |

|---|---|---|---|

| Tandem Ugi-4CR / Intramolecular Cyclization | Indole-2-carboxylic acid, benzaldehydes, amino acid esters, isocyanides | Indole-fused diketopiperazines | rsc.org |

| Ugi-Tetrazole / Acidic Ring Closure | Anilines, isocyanides, 2,2-dimethoxyacetaldehyde, TMSN₃ | 2-Tetrazolo substituted indoles | rsc.org |

| Ugi-type MCR | N-indole carboxylic acids, aldehydes, amines, ynamides/triazenyl alkynes | β-Indole carboxamide amino amides | nih.govacs.org |

Cycloaddition Reactions Utilizing Indole-2-carboxylic Acid Moieties

The indole ring system can participate in cycloaddition reactions, although its aromaticity often makes it a reluctant participant compared to more reactive dienes or dienophiles. The double bond between C-2 and C-3 is the most common site of involvement.

Indoles can undergo [2+2] cycloadditions. For example, visible-light-induced intramolecular dearomative [2+2] cycloaddition has been achieved with indole derivatives tethered to alkynes or alkenes. chinesechemsoc.org Using an appropriate photosensitizer, these reactions proceed under mild conditions to afford polycyclic heterocycles, such as cyclobutene-fused indolizidines, with high regio- and diastereoselectivity. chinesechemsoc.org While this research often involves N-substituted indoles with a tether at the N-1 or C-3 position, the principle demonstrates the capability of the indole core to participate in such transformations.

Indoles can also act as dienophiles in [4+2] Diels-Alder reactions, and they are known to participate in intramolecular [2+3] cycloadditions. wikipedia.org A [3+2] cycloaddition of an aldehyde with ethyl isocyanoacetate, catalyzed by copper(I) iodide, is a known method for synthesizing the indole-2-carboxylate (B1230498) ring system itself. researchgate.net While a synthetic method, it highlights the reactivity patterns that can be exploited in cycloaddition chemistry involving the structural motifs of indole-2-carboxylic acid.

| Reaction Type | Role of Indole | Key Features | Product Example | Reference |

|---|---|---|---|---|

| Intramolecular [2+2] Cycloaddition | Alkene partner | Visible-light-induced, energy-transfer mechanism. | Cyclobutene-fused indolizidines | chinesechemsoc.org |

| Intermolecular [4+2] Diels-Alder | Dienophile | Often requires intramolecular variants for good yields. | Advanced strychnine (B123637) intermediates | wikipedia.org |

| [3+2] Cycloaddition (Synthesis) | Product | Copper-catalyzed reaction of an isocyanoacetate with an aldehyde. | 7-Methoxy-1H-indole-2-carboxylic acid |

Catalytic Reactivity Studies of Indole-2-carboxylic Acid Additions

Catalytic methods are crucial for achieving selective and efficient transformations of the indole-2-carboxylic acid framework. Various transition-metal catalysts have been developed for reactions at the indole core.

A significant development is the direct, regioselective C-H functionalization of the indole ring. Rhodium catalysts, such as RhCl₃·3H₂O, have been shown to effectively catalyze the C2-selective C-H alkoxycarbonylation of N-substituted indoles with alcohols and carbon monoxide (CO). acs.org This provides a direct route to various indole-2-carboxylic esters. Mechanistic studies, including a low kinetic isotope effect (KIE) value of 1.51, suggest that the C-H bond cleavage is likely not the rate-limiting step in this catalytic cycle. acs.org

Silver(I) has been used to catalyze the direct C-3 selanylation of indoles with diorganoyl diselenides. rsc.org The reaction proceeds with high regioselectivity for the C-3 position via a classic electrophilic aromatic substitution mechanism, where the silver ion is believed to activate the diselenide bond towards nucleophilic attack by the indole. rsc.org

Furthermore, the oxidation chemistry of indole-2-carboxylic acid has been studied, with various catalysts investigated to enhance the reactivity of oxidants like chromium(VI). researchgate.net Picolinic acid was found to be a particularly effective catalyst in these oxidation reactions. researchgate.net Catalytic systems based on copper and silver have also been effectively used in the decarboxylative deuteration of indole-2-carboxylic acid. thieme-connect.com

| Catalyst System | Reaction | Substrate | Product | Reference |

|---|---|---|---|---|

| RhCl₃·3H₂O | C-H Alkoxycarbonylation | N-substituted indoles | Indole-2-carboxylic esters | acs.org |

| Ag(I) salts (e.g., AgTFA) | C-H Selanylation | Indole derivatives | 3-selanylindoles | rsc.org |

| Picolinic acid / Cr(VI) | Oxidation | Indole-2-carboxylic acid | Oxidized indole products | researchgate.net |

| Cu₂O / 1,10-phenanthroline | Decarboxylative Deuteration | 1H-indole-2-carboxylic acid | Deuterated indole | thieme-connect.com |

Computational and Theoretical Investigations of Indole 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the molecular and electronic properties of Indole-2-carboxylic acid.

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

DFT calculations have been employed to determine the optimized molecular geometry of I2CA in both the gas phase and in various solvents. ajol.infoajol.info These studies reveal a planar bicyclic indole (B1671886) core fused from a benzene (B151609) and a pyrrole (B145914) ring, with a carboxylic acid group at the 2-position of the pyrrole ring. ajol.info The aromatic system contains 10 π-electrons, conforming to Hückel's rule. ajol.info

Key geometric parameters, such as bond lengths and angles, have been calculated and show good agreement with experimental data where available. ajol.inforesearchgate.net For instance, in the gas phase, C-C bond lengths in the indole ring typically range from 1.376 to 1.460 Å. ajol.info The presence of the electron-withdrawing carboxylic acid group influences the electron density distribution across the indole ring. Calculations have been performed using various basis sets, such as B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p), to achieve reliable predictions of both geometric and electronic structures. ajol.infodergipark.org.tr The self-consistent field (SCF) energy for I2CA has been calculated to be approximately -552.554 Hartrees in the gas phase and slightly lower in solvents like DMSO, methanol, and water. ajol.info

Table 1: Selected Calculated Bond Lengths (Å) of Indole-2-carboxylic Acid in Different Phases

| Bond | Gas Phase | DMSO | Methanol | Water |

| C-C (ring average) | 1.376 - 1.460 | 1.3797 - 1.46 | 1.379 - 1.46 | 1.379 - 1.46 |

| C6-C7 | 1.376 | 1.374 | 1.37097 | 1.379 |

| O-C | ~1.367 | - | - | - |

| N-C | 1.37 - 1.38 | - | - | - |

| C-H | 1.072 - 1.084 | - | - | - |

| Data sourced from a study utilizing DFT/IEFPCM/B3LYP/6-311++G(d,p) basis set. ajol.info |

Frontier Molecular Orbital (FMO) Analysis and Intramolecular Charge Transfer

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of I2CA. The energy gap (ΔE) between the HOMO and LUMO provides insights into the molecule's kinetic stability and the likelihood of intramolecular charge transfer (ICT). ajol.infodergipark.org.tr

Studies have shown that ICT occurs within the I2CA molecule, which is a key factor in its bioactivity. ajol.infoajol.info The HOMO is typically localized on the electron-rich indole ring, while the LUMO is centered on the electron-withdrawing carboxylic acid group. This distribution facilitates a π→π* electronic transition upon excitation. ajol.infoajol.info The energy gap is influenced by the solvent environment, with calculations showing absorption maxima at 280.77 nm in the gas phase, and shifting to around 287-289 nm in solvents like water, methanol, and DMSO. ajol.info This shift is accompanied by an increase in oscillator strength, indicating a more probable electronic transition in solution. ajol.info

Table 2: Calculated FMO Properties and UV-Vis Absorption of Indole-2-carboxylic Acid

| Phase | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | λmax (nm) | Oscillator Strength (f) |

| Gas | - | - | 4.416 | 280.77 | 0.3816 |

| Water | - | - | - | 287.63 | 0.4871 |

| Methanol | - | - | - | 287.54 | 0.4861 |

| DMSO | - | - | - | 289.14 | 0.5167 |

| Data from DFT/IEFPCM/B3LYP/6-311++G(d,p) calculations. ajol.info |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites within a molecule for electrophilic and nucleophilic attacks, as well as for predicting hydrogen bonding interactions. ajol.infolupinepublishers.com The MEP map of I2CA visually represents the charge distribution, with different colors indicating varying electrostatic potentials. ajol.info

Regions of negative electrostatic potential (typically colored red) are concentrated around the electronegative oxygen atoms of the carboxylic acid group, making them favorable sites for electrophilic attack and hydrogen bond acceptance. ajol.info Conversely, regions of positive potential (blue) are found around the acidic hydrogen of the carboxyl group and the N-H group of the indole ring, indicating sites for nucleophilic attack and hydrogen bond donation. ajol.info MEP analysis helps in understanding the molecule's recognition by biological receptors and its self-assembly behavior. ajol.info The calculated electrostatic potential values range, for example, from -6.470 e-2 to positive values, depending on the atomic site and the phase (gas or solvent). ajol.info

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed information about intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between donor (Lewis-type) and acceptor (non-Lewis-type) orbitals. ajol.infofrontiersin.org For I2CA, NBO analysis, often performed at the B3LYP/6-311++G(d,p) level, reveals strong intramolecular hyperconjugative interactions that contribute to the molecule's stability. ajol.infofrontiersin.org

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and intermolecular interactions of I2CA over time. ajol.infonih.gov These simulations provide insights into the dynamic behavior of the molecule in different environments, such as in solution or when interacting with macromolecules. ajol.info

MD studies have been used to assess the stability of I2CA when docked with proteins, for example, by running simulations for up to 100 nanoseconds. ajol.infoajol.info The simulations help in understanding how the molecule's conformation adapts to a binding site and the nature of the interactions that stabilize the complex. Conformational analysis reveals that the carboxylic acid group can adopt various orientations relative to the indole plane, which is crucial for its intermolecular hydrogen bonding patterns. Potential energy surface calculations can determine the energy barriers associated with the rotation around the bond connecting the carboxylic acid to the indole ring, providing information on the molecule's dynamic behavior in solution.

Theoretical Studies on Excited State Dynamics and Proton Transfer Processes

Theoretical studies, often in combination with experimental techniques like time-resolved fluorescence spectroscopy, have investigated the complex photophysics of I2CA, including excited-state dynamics and proton transfer processes. researchgate.netresearchgate.net These processes are highly dependent on the molecule's environment, such as the solvent and pH. researchgate.net

For I2CA in aqueous media, studies have explored excited-state reaction pathways using ab initio calculations. researchgate.netresearchgate.net One key area of investigation is the possibility of excited-state intramolecular proton transfer (ESIPT). researchgate.net For the related molecule 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a building block of eumelanin, ESIPT has been shown to occur on a femtosecond timescale in aqueous solutions. acs.orgnih.gov Theoretical calculations on I2CA-water clusters help to elucidate the role of solvent molecules in mediating or participating in these proton transfer reactions. researchgate.netresearchgate.net The stabilization of the triplet state of I2CA through hydrogen-bonded complexes has also been postulated, which can influence its phosphorescence lifetime. nih.gov These studies are crucial for understanding the mechanisms by which indole derivatives can dissipate UV energy, a key aspect of their function in biological systems like melanin. acs.org

Computational Validation and Prediction of Experimental Phenomena (e.g., Binding Modes, Corrosion Inhibition)

Computational chemistry serves as a powerful tool to validate experimental findings and predict the behavior of Indole-2-carboxylic acid at a molecular level. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations provide deep insights into phenomena like receptor binding and corrosion inhibition, bridging theoretical calculations with real-world observations.

Prediction of Binding Modes and Molecular Interactions

Computational modeling has been instrumental in elucidating the binding mechanisms of Indole-2-carboxylic acid and its derivatives with various biological targets. These studies are crucial for structure-based drug design and understanding intermolecular interactions.

Enzyme Inhibition: Molecular docking has been widely used to predict how Indole-2-carboxylic acid derivatives interact with enzyme active sites.

HIV-1 Integrase: In the pursuit of novel HIV-1 integrase strand transfer inhibitors (INSTIs), molecular docking-based virtual screenings identified Indole-2-carboxylic acid as a potent scaffold. mdpi.comnih.gov Binding conformation analysis revealed that the indole core and the C2 carboxyl group are capable of chelating the two magnesium ions (Mg²⁺) within the enzyme's active site. mdpi.comnih.gov Further computational studies guided the structural optimization of these derivatives. For instance, binding mode analysis showed that introducing a long branch on the C3 position of the indole core enhances the interaction with a nearby hydrophobic cavity in the integrase, leading to a marked increase in inhibitory effects. mdpi.comnih.gov

IDO1/TDO Dual Inhibition: To develop dual inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), molecular docking and molecular dynamics simulations were employed to forecast the binding modes of Indole-2-carboxylic acid derivatives. sci-hub.se These computational studies highlighted that the 2-carboxyl group is essential for binding, likely forming electrostatic interactions with key amino acids in the active sites of both enzymes. sci-hub.se

Fructose-1,6-bisphosphatase (FBPase): The binding mode of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of FBPase was investigated using the CDOCKER docking protocol. researchgate.net The Indole-2-carboxylic acid scaffold was retained for its essential binding role, while the addition of a nitro group at the 7-position was a strategic choice, informed by modeling, to create hydrogen bonds with residues Thr31 and/or Val17. researchgate.net

Antioxidant Activity: Molecular docking studies have been used to explore the potential binding pathways of Indole-2-carboxylic acid (ID2CA) with antioxidant proteins. ajol.inforesearchgate.net The stability of the most promising docked protein-ligand complex (2C9V) was further evaluated using 100-nanosecond molecular dynamics simulations, with binding free energies calculated via the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method to validate the docking results. ajol.inforesearchgate.net

Self-Assembly: DFT calculations have been used to understand the self-assembly of Indole-2-carboxylic acid on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) and gold (Au(111)). aip.org Gas-phase DFT calculations helped to elucidate the energetics and geometries of various possible hydrogen-bonding arrangements. aip.org These theoretical models corroborated experimental observations from scanning tunneling microscopy, confirming that the molecules form lamellar structures based on cyclic OH⋯O dimers between the carboxylic acid groups. aip.org

| Target | Computational Method | Key Predicted Interactions | Reference |

|---|---|---|---|

| HIV-1 Integrase | Molecular Docking | Indole core and C2 carboxyl group chelate two Mg²⁺ ions in the active site. | mdpi.comnih.gov |

| IDO1/TDO | Molecular Docking, Molecular Dynamics | The 2-carboxyl group engages in electrostatic interactions with key amino acids. | sci-hub.sesci-hub.se |

| Fructose-1,6-bisphosphatase | Molecular Docking (CDOCKER) | 7-nitro group forms H-bonds with Thr31 and/or Val17; Indole-2-carboxylic acid scaffold is essential. | researchgate.net |

| Antioxidant Protein (2C9V) | Molecular Docking, MD Simulations, MMPBSA | Validation of stable binding within the protein's active site. | ajol.inforesearchgate.net |

| Self-Assembly on Surfaces | DFT | Formation of cyclic OH⋯O carboxylic dimers. | aip.org |

Computational Validation of Corrosion Inhibition

Theoretical calculations provide a molecular-level explanation for the experimentally observed corrosion inhibition properties of Indole-2-carboxylic acid. These studies support the development of effective and environmentally friendly corrosion inhibitors.

Indole-2-carboxylic acid (ICA) has been identified as an efficient corrosion inhibitor for aluminum alloys in alkaline environments, which is particularly relevant for applications like Al-air batteries. nih.govmdpi.com Theoretical calculations have been performed to support these experimental results. nih.govresearchgate.net The primary mechanism suggested by these studies is the formation of a protective barrier on the aluminum surface through the adsorption of ICA molecules. mdpi.com It is proposed that the distinctive carboxyl (-COOH) functional group of ICA can efficiently bind to the aluminum alloy surface, thereby preventing corrosion. mdpi.com

DFT is a potent tool for investigating the adsorption behavior of inhibitor molecules on metal surfaces. dergipark.org.tr Quantum chemical parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment, are correlated with inhibition efficiency. A higher HOMO energy suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower LUMO energy indicates a better ability to accept electrons from the metal. dergipark.org.tr Furthermore, a larger dipole moment may lead to stronger dipole-dipole interactions with the metal surface, potentially increasing inhibition efficiency. dergipark.org.tr These computational insights help to validate and explain the trends observed in experimental electrochemical tests. mdpi.com

| ICA Concentration (M) | Corrosion Current Density (icorr) (mA cm⁻²) | Inhibition Efficiency (η%) | Reference |

|---|---|---|---|

| 0.00 | 45.99 | - | mdpi.com |

| 0.01 | 35.45 | 22.9 | mdpi.com |

| 0.03 | 29.21 | 36.5 | mdpi.com |

| 0.05 | 24.32 | 47.1 | mdpi.com |

| 0.07 | 21.14 | 54.0 | mdpi.com |

The data shows that as the concentration of Indole-2-carboxylic acid (ICA) increases, the corrosion current density decreases, and the inhibition efficiency increases, a trend supported by theoretical computational models. mdpi.com

Spectroscopic Characterization and Advanced Analytical Methodologies

Vibrational Spectroscopy (Infrared, FT-IR) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups and studying the intricate hydrogen-bonding networks in Indole-2-carboxylic acid. The FT-IR spectrum of solid Indole-2-carboxylic acid displays characteristic absorption bands that provide significant structural information.

The N-H stretching vibration is typically observed around 3434 cm⁻¹, while a band at 3350 cm⁻¹ is attributed to the intermolecular N-H···O hydrogen bond. nih.govresearchgate.net The presence of the carboxylic acid group is confirmed by the prominent C=O stretching vibration appearing at approximately 1660 cm⁻¹. nih.gov The O-H stretching vibrations of the carboxylic acid are sensitive to their environment, with strong absorptions for isolated hydroxyl groups appearing in the 3700-3400 cm⁻¹ range. ajol.info In the solid state, intermolecular O-H···O and N-H···O hydrogen bonds lead to the formation of a planar ribbon structure. researchgate.net The aromatic C-H stretching vibrations are typically detected in the 3200-3000 cm⁻¹ region. ajol.info Skeletal vibrations of C=C and C-N, along with in-plane swinging of the -CH group, are observed in the 1440–1251 cm⁻¹ range. nih.gov

Comparative studies with derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), have revealed how substitutions can alter hydrogen bonding patterns, leading to different polymorphic forms with distinct IR spectra. mdpi.com For instance, in one polymorph of MI2CA, cyclic dimers are formed via double O-H···O hydrogen bonds, a feature absent in another polymorph. mdpi.com

Table 1: Key FT-IR Vibrational Assignments for Indole-2-carboxylic acid

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | ~3434 | nih.gov |

| Intermolecular N-H···O Stretch | ~3350 | researchgate.net |

| C=O Stretch | ~1660 | nih.gov |

| Aromatic C-H Stretch | 3200-3000 | ajol.info |

| C=C and C-N Skeletal Vibrations | 1440-1251 | nih.gov |

Electronic Spectroscopy (UV-Visible) for Electronic Transitions and Photophysical Behavior

UV-Visible spectroscopy provides insights into the electronic transitions within the Indole-2-carboxylic acid molecule. The indole (B1671886) chromophore exhibits characteristic absorption bands corresponding to π→π* transitions. In various solvents, Indole-2-carboxylic acid typically shows an absorption maximum around 292-298 nm, which is attributed to n-π* transitions. mdpi.com

The photophysical properties are highly dependent on the solvent, temperature, and pH. rsc.org Studies have shown that the absorption spectrum of Indole-2-carboxylic acid is pH-dependent. acs.org At a pH of 7.0, where the deprotonated (anionic) form dominates, the absorption spectrum is distinct from that at pH 2.5, where the neutral form is prevalent. rsc.orgresearchgate.net Theoretical calculations using time-dependent density functional theory (TD-DFT) have been employed to predict the electronic transitions. For instance, in the gas phase, a strong transition is predicted at 280.77 nm, while in solvents like water, methanol, and DMSO, the absorption maximum is shifted to 287.63 nm, 287.54 nm, and 289.14 nm, respectively, corresponding to π-π* transitions. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of Indole-2-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectra recorded in DMSO-d₆, the proton of the carboxylic acid group (COOH) typically appears as a broad singlet around 13.0 ppm, while the N-H proton of the indole ring resonates at approximately 11.8 ppm. chemicalbook.com The aromatic protons of the indole ring exhibit signals in the range of 7.0 to 7.7 ppm. chemicalbook.com

¹³C NMR spectroscopy complements the ¹H NMR data. The carbonyl carbon of the carboxylic acid is a key indicator, with its signal appearing around 160.6 ppm. mdpi.com The carbons of the indole ring resonate in the aromatic region of the spectrum. For instance, in a derivative, the aromatic carbons C4, C5, C6, and C7 were observed at specific chemical shifts, confirming the indole structure. mdpi.com High-resolution mass spectrometry (HRMS) is often used in conjunction with NMR to confirm the molecular formula. mdpi.comnih.gov

Table 2: Representative ¹H NMR Chemical Shifts for Indole-2-carboxylic acid in DMSO-d₆

| Proton Assignment | Chemical Shift (ppm) | Reference |

| COOH | 13.0 | chemicalbook.com |

| NH | 11.8 | chemicalbook.com |

| Aromatic H | 7.0 - 7.7 | chemicalbook.com |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular mass and investigating the fragmentation patterns of Indole-2-carboxylic acid. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the molecular ion.

In ESI-MS, Indole-2-carboxylic acid can be detected as a protonated molecule [M+H]⁺ or as a sodium adduct [M+Na]⁺. For example, in the analysis of a derivative, the [M+H]⁺ ion was observed at m/z 219.0. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. For instance, the HRMS (ESI) of a derivative showed an m/z of 266.11581 for [M+Na]⁺, which was in close agreement with the calculated value of 266.11570 for C₁₅H₁₇O₂NNa. mdpi.com The fragmentation pattern observed in the mass spectrum can provide valuable structural information.

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy is a sensitive technique used to study the photophysical properties of Indole-2-carboxylic acid, including its excited-state dynamics. The fluorescence behavior is highly influenced by the molecular structure and the surrounding environment. researchgate.netnih.gov

Studies have revealed that Indole-2-carboxylic acid exhibits complex fluorescence behavior, including the potential for excited-state proton transfer (ESIPT). researchgate.netresearchgate.net This can lead to dual fluorescence, with emissions from both the initially excited state and a proton-transferred species. researchgate.netaist.go.jp The fluorescence spectra are also pH-dependent, with different emission characteristics observed in acidic and neutral solutions. rsc.orgresearchgate.net Time-resolved fluorescence experiments are used to determine the dynamics of the excited state. For instance, the fluorescence decays of a related compound, indoline-2-carboxylic acid, indicated the presence of two conformations with different lifetimes. acs.org The phosphorescence lifetime of Indole-2-carboxylic acid in an aqueous solution has been measured to be relatively long (912 µs), indicating stabilization of the triplet state. researchgate.netnih.gov

X-ray Diffraction for Crystalline Structure Determination and Polymorphism Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of Indole-2-carboxylic acid and its derivatives. Single-crystal X-ray diffraction analysis has revealed that Indole-2-carboxylic acid crystallizes in the orthorhombic space group Pna2₁, forming a planar ribbon structure held together by intermolecular O–H···O and N–H···O hydrogen bonds. researchgate.net

Studies on derivatives like 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) have shown the existence of polymorphism, where the compound can exist in different crystalline forms. mdpi.comnih.gov One polymorph of MI2CA crystallizes in the monoclinic system, space group P2₁/c, and forms cyclic dimers through double O-H···O hydrogen bonds. mdpi.comnih.gov Another polymorph crystallizes in the C2/c space group and forms ribbons through intermolecular O–H···O and N–H···O hydrogen bonds. mdpi.com These different packing arrangements can lead to variations in physical properties. The formation of co-crystals with other molecules, such as 3,5-dinitrobenzoic acid, has also been studied, revealing the formation of adducts with specific crystal structures. publish.csiro.au

Table 3: Crystallographic Data for a Polymorph of 5-Methoxy-1H-indole-2-carboxylic acid

| Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.comnih.gov |

| Space Group | P2₁/c | mdpi.comnih.gov |

| a (Å) | 4.0305(2) | mdpi.comnih.gov |

| b (Å) | 13.0346(6) | mdpi.comnih.gov |

| c (Å) | 17.2042(9) | mdpi.comnih.gov |

| β (°) | 91.871(5) | mdpi.comnih.gov |

| Z | 4 | mdpi.comnih.gov |

Chromatographic Techniques for Separation Science

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for the separation, purification, and quantitative analysis of Indole-2-carboxylic acid and its related compounds.

Reverse-phase HPLC is a commonly employed method. sielc.com For instance, Indole-2-carboxylic acid can be separated using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com HPLC methods have been developed to separate and quantify isomers of related compounds, such as octahydro-1H-indole-2-carboxylic acid. longdom.orgnih.govptfarm.pl Due to the non-chromophoric nature of some of these compounds, a refractive index detector (RID) is sometimes used for detection. longdom.org HPLC has also been successfully used to identify and quantify Indole-2-carboxylic acid in complex matrices like sugar cane juice, often in conjunction with mass spectrometry (LC-MS) for enhanced specificity and confirmation. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of indole-2-carboxylic acid, particularly for the critical tasks of resolving isomers and quantifying purity. The structural nuances of indole-2-carboxylic acid and its derivatives, especially the potential for stereoisomers in saturated analogues like octahydro-1H-indole-2-carboxylic acid, necessitate precise and reliable analytical methods. nih.govptfarm.pllongdom.org

Research has demonstrated the successful application of reversed-phase HPLC (RP-HPLC) for these purposes. For instance, in the synthesis of Trandolapril, where octahydro-1H-indole-2-carboxylic acid is a key intermediate, HPLC has been effectively used to separate and identify its diastereoisomers. ptfarm.pl One study detailed an RP-HPLC method capable of distinguishing between two key diastereoisomers, with retention times of 3.9 minutes for the (2R,3aR,7aR) isomer and 4.2-4.4 minutes for the desired (2R,3aS,7aR) isomer. ptfarm.pl This separation is crucial for controlling the stereochemistry of the final active pharmaceutical ingredient.

The purity of indole-2-carboxylic acid and its derivatives is also routinely assessed using HPLC. Studies have reported achieving purities greater than 96% for various synthesized indole-2-carboxylic acid derivatives, as determined by HPLC analysis. mdpi.comresearchgate.net In the context of drug development, establishing the chemical and stereochemical purity is paramount. For example, the purity of synthetic Trandolapril has been confirmed to be as high as 99.3–99.8% using both non-chiral and chiral RP-HPLC columns. nih.gov

The choice of detector is a critical aspect of the HPLC method development. While UV detectors are common, octahydro-1H-indole-2-carboxylic acid is a non-chromophoric compound, making UV detection challenging. To overcome this, a refractive index detector (RID) has been successfully employed for the quantification of its isomers. longdom.org A validated stability-indicating RP-HPLC method using an RID was developed for the quantitative determination of all isomers of octahydro-1H-indole-2-carboxylic acid. longdom.org This method demonstrated good linearity, with a correlation coefficient greater than 0.999 for all isomers. longdom.org The limit of detection for the isomers was approximately 0.006 mg/mL, and the limit of quantification was between 0.022 mg/mL and 0.024 mg/mL. longdom.org